molecular formula C19H20N4OS B5382265 N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5382265
M. Wt: 352.5 g/mol
InChI Key: HWTOESXSHJRETQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Future Directions

The future directions for the study of “N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acylation: The benzothiazole core is then acylated with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is reacted with 4-phenylpiperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)acetamide: Lacks the piperazine moiety.

    2-(4-phenylpiperazin-1-yl)acetamide: Lacks the benzothiazole ring.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the benzothiazole and piperazine moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-18(21-19-20-16-8-4-5-9-17(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTOESXSHJRETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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